molecular formula C15H11NO B097306 3-Benzoylindole CAS No. 15224-25-6

3-Benzoylindole

Cat. No. B097306
CAS RN: 15224-25-6
M. Wt: 221.25 g/mol
InChI Key: ADHQLIGSIQGNBW-UHFFFAOYSA-N
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Description

3-Benzoylindole is a compound that belongs to the class of benzoylindoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-benzoylindole typically consists of an indole core substituted with a benzoyl group at the 3-position. This structural motif is present in various natural products and synthetic molecules with pharmacological significance.

Synthesis Analysis

The synthesis of 3-benzoylindole derivatives can be achieved through various synthetic routes. One approach involves the use of a dual acidic heterogeneous catalyst for the one-pot synthesis of 3-pyranylindole derivatives, which demonstrates the versatility of catalysts in the synthesis of benzoylindole compounds . Another method for synthesizing 3-benzoylindole involves the use of a common precursor, such as 3-benzylindole, which can be transformed into 3-benzoylindole through acylation reactions . Additionally, novel syntheses of 1-benzoylindole-3-aliphatic acids have been developed, expanding the range of benzoylindole derivatives .

Molecular Structure Analysis

The molecular structure of 3-benzoylindole derivatives has been studied using various spectroscopic techniques. For instance, Raman and FT-IR spectroscopy, along with first-principles calculations, have been used to analyze the structure and nonlinear optical properties of 3-benzoyl-5-chlorouracil, a related benzoylindole compound . Crystal structure analysis has also been performed on benzoylindole derivatives to understand their molecular conformations and interactions .

Chemical Reactions Analysis

3-Benzoylindole and its derivatives participate in a variety of chemical reactions. For example, they can undergo enantioselective catalytic benzoyloxylation, which is important for introducing asymmetry into the molecule with high enantiocontrol . The reactivity of the benzoyl group in 3-benzoylindole is also exploited in the synthesis of 3-benzoylisoxazoles, where it reacts with alkynes and benzoylnitromethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-benzoylindole derivatives are influenced by their functional groups and molecular structure. The presence of the benzoyl group can significantly affect the compound's affinity for cannabinoid receptors, as seen in the case of 1-pentyl-3-(2-iodobenzoyl)indole, which is a known agonist of cannabinoid receptors . The electronic properties, such as excitation energies and dipole moments, of benzoylindole derivatives have been computed using DFT calculations, providing insights into their potential applications in nonlinear optical (NLO) devices . Additionally, the liquid crystalline properties of benzoylindole derivatives have been investigated, revealing their potential for use in mesogenic materials .

Scientific Research Applications

Synthesis of Functionalized Indoles

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Benzoylindole is used in the synthesis of functionalized indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl)benzamide . This method is efficient and shows a broad substrate scope .
  • Methods of Application : The method involves Pd (II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide . The reaction showed a broad substrate scope (including N-acetyl and N-Ts substrates) and substituted indoles were obtained in good to excellent yields .
  • Results or Outcomes : The most distinctive feature of this method lies in the high selectivity for N-benzoylindole over benzoxazine . This is the first example of Pd (II)-catalyzed synthesis of substituted N-benzoylindole .

Asymmetric Synthesis of Isoindolinones

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Benzoylindole is used in the asymmetric synthesis of 3,3-disubstituted isoindolinones via the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides .
  • Methods of Application : The method involves a palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones via the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides .
  • Results or Outcomes : This reaction exhibits both broad functional group tolerance and high enantioselectivity . It represents the first dicarbo-functionalization of 1,1-disubstituted enamides to generate amide derivatives bearing quaternary stereocenters .

Multicomponent Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : Indoles, including 3-Benzoylindole, are used in multicomponent reactions for the synthesis of various heterocyclic compounds . These compounds are important due to their biological and pharmaceutical activities .
  • Methods of Application : The method involves the use of indoles in multicomponent reactions. This allows for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
  • Results or Outcomes : The use of indoles in these reactions has led to the synthesis of promising new heterocycles with chemical and biomedical relevance .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives, including 3-Benzoylindole, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application : The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .
  • Results or Outcomes : The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities .

Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Benzoylindole is used in a molecular iodine-catalyzed selective C-3 benzylation of indoles with benzylic alcohols . This is a greener approach toward benzylated indoles .
  • Methods of Application : The reaction proceeds with molecular iodine as the catalyst under ligand-, metal-, and base-free conditions and tolerates wide functionalities . The experimental observations account for the halogen-bond activation mechanistic pathway for the molecular iodine catalysis .
  • Results or Outcomes : The most distinctive feature of this method lies in the high selectivity for N-benzoylindole over benzoxazine . This is the first example of iodine-catalyzed selective C-3 benzylation of indoles .

Asymmetric Synthesis of Isoindolinones

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Benzoylindole is used in the asymmetric synthesis of 3,3-disubstituted isoindolinones via the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides .
  • Methods of Application : The method involves a palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones via the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl/alkenyl boronic acids under mild reaction conditions .
  • Results or Outcomes : This reaction exhibits both broad functional group tolerance and high enantioselectivity . It represents the first dicarbo-functionalization of 1,1-disubstituted enamides to generate amide derivatives bearing quaternary stereocenters .

Safety And Hazards

When handling 3-Benzoylindole, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. The formation of dust and aerosols should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1H-indol-3-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHQLIGSIQGNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164980
Record name 3-Benzoylindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Benzoylindole

CAS RN

15224-25-6
Record name 3-Benzoylindole
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Record name 3-Benzoylindole
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Record name 15224-25-6
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Record name 3-benzoylindole
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Record name 3-BENZOYLINDOLE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Magnesium (2.08 g), toluene (40 ml), triethylamine (10.4 g) were put into a 3″ diameter flask, and the internal temperature was raised to 30 to 45° C. A solution of 1-iodebutane (18.9 g) in toluene was added under stirring at an internal temperature of 30 to 45°C. After stirring for two hours at the same temperature, the temperature was lowered to 0 to 5° C., thereby preparing a solution of iode n-butylmagnesium in toluene. To this prepared Grignard reagent, indole (10.0 g) dissolved beforehand in toluene (25 ml) was added at an internal temperature of 0 to 10° C., and a reaction was carried out for about one hour at the same temperature to synthesize iodeindole-1-ylmagnesium. Then, benzoyl chloride (12.0 g) and toluene (60 ml) were put into another 3″ diameter flask, and the internal temperature was lowered to below −15° C. The slurry of the iodeindole-1-ylmagnesium prepared previously was added to the solution of this acid chloride while keeping the internal temperature at −15 to −10° C., and the mixture was stirred for more one hour at the same temperature. The internal temperature was then raised further to 20 to 25° C., and the mixture was stirred for one hour. After this reaction, the mixture was added to an aqueous ammonium chloride solution (16 g, 60 ml) prepared beforehand in another 3″ diameter flask at 10° C. or less to carry out quenching. Acetone (220 ml) was added thereto, the internal temperature was raised to 50 to 65° C., and dissolution was carried out, followed by separation. The organic layer of the upper layer was then collected and cleaned with an aqueous 5% sodium hydrogencarbonate solution at the same temperature. The solvent was evaporated so as to be concentrated. Methanol (20 ml) was added thereto and refluxed. After cooled to an internal temperature of 2 to 10° C., a precipitated crystal was filtered. The filtered crystal was cleaned with cooled methanol (5 ml) and dried to obtain a crystal of 3-benzoylindole (13.7 g) (72.2% yield).
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72.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Benzoylindole
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Citations

For This Compound
145
Citations
W Carruthers, N Evans - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… It seems equally feasible, in the absence of evidence to the contrary, that the formation of 3-benzoylindole in the present experiments takes place by initial homolysis of the amide bond …
Number of citations: 30 pubs.rsc.org
J SZMUSZKOVICZ - The Journal of Organic Chemistry, 1962 - ACS Publications
… Reaction of 1-methyl- and l,2-dimethyl-3-benzoylindole (I and II… -2-phenyl-3-benzoylindole which was also synthesized by an … 3-Benzoylindole and phenylmagnesium bromide gave 3-…
Number of citations: 32 pubs.acs.org
EE Garcia, JG Riley, RI Fryer - The Journal of Organic Chemistry, 1968 - ACS Publications
… A Vilsmeier type of reaction carried out as described by Anthony,7 for the synthesis of 3-benzoylindole was also utilized, but the yield of 1 was, in this instance, much lower than that …
Number of citations: 18 pubs.acs.org
J DeRuiter, FT Smith, K Abdel-Hay… - Analytical chemistry, 2014 - ACS Publications
… The base peak at m/z 214 in the 1-n-pentyl-3-benzoylindole represents the M-77 cation … The 1-pentyl-3-benzoylindole is characterized by the strong intensity carbonyl band at 1703 …
Number of citations: 23 pubs.acs.org
FT Smith, J DeRuiter, K Abdel-Hay, CR Clark - Talanta, 2014 - Elsevier
… The 1-n-pentyl-3-benzoylindole was prepared directly from indole as a precursor substance … The 1-n-pentyl-3-benzoylindole is characterized by the strong intensity carbonyl band at …
Number of citations: 30 www.sciencedirect.com
P STUTZ, S PA - 1977 - pascal-francis.inist.fr
3-ALKYLATED AND 3-ACYLATED INDOLES FROM A COMMON PRECURSOR: 3-BENZYLINDOLE AND 3-BENZOYLINDOLE. … 3-ALKYLATED AND 3-ACYLATED INDOLES FROM A …
Number of citations: 24 pascal-francis.inist.fr
MM Kochhar, BB Williams - Journal of Pharmaceutical Sciences, 1965 - Elsevier
A series of oximino-esters of 1-phenyl-1,2-propanedione-2-oxime, 10,11-dihydro-dibenzo[a,d]cyclohepten-5-one oxime, 3-benzoylindole oxime, 9-fluorenone oxime, and …
Number of citations: 6 www.sciencedirect.com
J Bergman - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
… of 3-benzoylindole and 2-methyl-3-benzoylindole by the con… 215 with decomposition for 3-benzoylindole) was considerably … the reported preparations of 3-benzoylindole and 2-methyl-3-…
Number of citations: 9 onlinelibrary.wiley.com
DL Oldroyd, AC Weedon - Journal of Photochemistry and Photobiology A …, 1991 - Elsevier
Irradiation of N-benzoylindole (1) with UV light in the presence of cyclopentene gives a mixture of 2 + 2 cycloadducts 2 and 3, and the rearranged photo-Fries products 10–14. Similarly, …
Number of citations: 22 www.sciencedirect.com
T KURIHARA, M HANAKAWA… - Chemical and …, 1986 - jstage.jst.go.jp
… Analogously, 3-benzoylindole (13) reacted with DEPC and LiCN to give a mixture of 17 (20%), 18 (27%) and 19 (23%). Hydrolysis of 18 with LiOH gave 19 in a quantitative yield. As …
Number of citations: 16 www.jstage.jst.go.jp

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